(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a dimethoxyphenyl group connected by a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with 2,3-dimethoxybenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is studied for its potential as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the development of new materials or pharmaceuticals.
Biology
In biological research, compounds like this are often investigated for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Researchers may study its interactions with biological targets to develop new treatments for diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would be determined through detailed biochemical studies and assays.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-methylphenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-5-3-4-13(17(16)21-2)10-14(11-19)12-6-8-15(18)9-7-12/h3-10H,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMHJBRTVQMAQA-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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